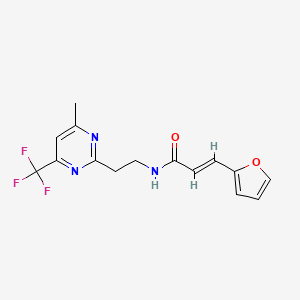

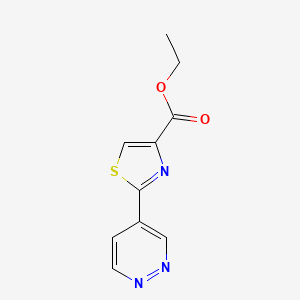

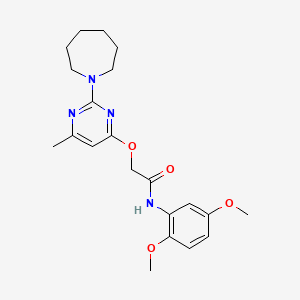

(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves two strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines .Molecular Structure Analysis

The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .Chemical Reactions Analysis

The chemoselective O-alkylation was performed, and 18 derivatives of the targeted pyrimidines were obtained in 70–98% yields .Physical And Chemical Properties Analysis

One of the derivatives, 2-(Methylthio)-4-(((4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-6-(trifluoromethyl)pyrimidine, is a light brown solid with a melting point of 108–110 °C .Aplicaciones Científicas De Investigación

Green Synthesis and Enantioselective Reduction

The enantioselective ene-reduction of related acrylamides by marine and terrestrial fungi offers a green chemistry approach to synthesize compounds with specific configurations. This process involves the use of filamentous fungi such as Penicillium citrinum and Aspergillus sydowii to achieve high yields and enantiomeric excesses of the reduction products, highlighting the potential for biocatalytic applications in organic synthesis (Jimenez et al., 2019).

Amplification of Phleomycin

Compounds structurally related to "(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acrylamide" have been explored for their ability to amplify the effects of phleomycin against Escherichia coli, indicating their potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Synthesis and Characterization of Pyrrole Derivatives

The synthesis of pyrrole derivatives, including the use of furan components, has been extensively studied. These derivatives have applications in various fields, including materials science and pharmaceutical research, due to their potential for forming heterocyclic compounds with significant biological activity (Singh et al., 2014).

Antimicrobial Activity

Novel compounds synthesized from furan derivatives have shown promising antimicrobial activity, suggesting their application in developing new antimicrobial agents. This includes the study of naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones and their activity against various microbial strains, indicating the potential for these compounds in medical research and drug development (Ravindra et al., 2008).

Molecular Cyclization and Synthesis

The intramolecular cyclization of derivatives related to "this compound" has been investigated, highlighting strategies for constructing complex molecular structures. This research demonstrates the compound's role in facilitating novel synthetic pathways, particularly in the formation of heterocyclic compounds (Pevzner, 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O2/c1-10-9-12(15(16,17)18)21-13(20-10)6-7-19-14(22)5-4-11-3-2-8-23-11/h2-5,8-9H,6-7H2,1H3,(H,19,22)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAYMMGJEXRIBN-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C=CC2=CC=CO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)CCNC(=O)/C=C/C2=CC=CO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2615618.png)

![2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2615630.png)

![2-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethanol](/img/structure/B2615635.png)

![1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride](/img/structure/B2615638.png)